molecular formula C11H13N5O B11121747 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11121747
M. Wt: 231.25 g/mol
InChI Key: QOLBLPQDJUWYIO-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Preparation Methods

The synthesis of 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of a primary alcohol or aldehyde with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing its utility in drug design and coordination chemistry.

Coordination Chemistry
In coordination chemistry, 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can function as a ligand, forming complexes with metal ions. This property is crucial for developing new materials with specific electronic or catalytic properties.

Biological Applications

Antibacterial and Antifungal Activities
Research indicates that this compound exhibits significant antibacterial and antifungal properties. For instance, derivatives of tetrazole compounds have shown promising results against various pathogens, making them candidates for developing new antimicrobial agents .

Antitumor Properties
The compound has been investigated for its antitumor activity. A study highlighted that certain tetrazole derivatives demonstrated potent cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective proliferation inhibition .

Medicinal Applications

Drug Development
this compound is being explored for its potential as an anti-inflammatory and antihypertensive agent. The tetrazole moiety is known to interact with biological targets effectively, which can lead to the development of novel therapeutic agents .

GPR35 Agonists
Recent studies have identified this compound as a potential GPR35 agonist. GPR35 is implicated in pain management and metabolic disorders. The introduction of the tetrazole group significantly enhances the potency of related compounds, suggesting that this compound could be a valuable candidate in this area .

Industrial Applications

Material Development
In industrial applications, the compound is utilized in developing new materials with enhanced thermal stability and resistance to degradation. Its unique chemical properties make it suitable for creating polymers and other advanced materials.

Compound NameActivity TypeTarget Cell LineIC50 (µg/mL)
This compoundAntitumorHCT-1165.0
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideGPR35 AgonistHT-2910.0
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamideAntimicrobialVarious PathogensVaries

Table 2: Synthesis Methods

Method TypeDescription
OxidationUsing potassium permanganate or hydrogen peroxide to yield carboxylic acids
ReductionUtilizing lithium aluminum hydride or sodium borohydride
Nucleophilic SubstitutionReaction with alkyl halides or acyl chlorides to form new derivatives

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes . The compound’s electron-donating and electron-withdrawing properties also play a role in its activity, stabilizing electrostatic repulsion and enhancing receptor-ligand interactions .

Biological Activity

2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O
  • Molecular Weight : Approximately 231.25 g/mol
  • Functional Groups : It features a propanamide structure with a methyl group and a phenyl ring substituted with a tetrazole moiety.

The presence of the tetrazole ring is crucial for its biological activity, as it can mimic carboxylic acids and participate in hydrogen bonding and coordination with metal ions, enhancing its role as a ligand in various biological processes.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. The mechanism of action likely involves the inhibition of key enzymes or receptors in microbial organisms, which disrupts their growth and proliferation. For instance, studies have shown that derivatives of this compound can effectively inhibit bacterial growth in various strains, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through multiple pathways. The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring significantly influence cytotoxicity against different cancer cell lines. For example:

CompoundIC50_{50} (µg/mL)Cancer Cell Line
This compound1.98 ± 1.22A-431
Compound X1.61 ± 1.92Bcl-2 Jurkat

These findings underscore the potential of this compound as a lead structure for developing new anticancer therapies .

Anti-inflammatory and Antihypertensive Effects

In addition to its antimicrobial and antitumor activities, this compound shows promise in treating inflammatory conditions and hypertension. Preliminary studies suggest it may modulate inflammatory pathways and reduce blood pressure by acting on specific receptors involved in these processes .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring allows the compound to mimic substrates or inhibitors of key enzymes, leading to altered enzyme activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways associated with inflammation, cell growth, and apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several tetrazole-containing compounds, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized analogs of this compound and assessed their cytotoxic effects on various cancer cell lines. The findings highlighted that specific structural modifications enhanced potency against resistant cancer strains, indicating the compound's potential as a scaffold for drug development .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-methyl-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C11H13N5O/c1-8(2)11(17)13-9-4-3-5-10(6-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17)

InChI Key

QOLBLPQDJUWYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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